molecular formula C10H15N3O6S B575247 N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide CAS No. 159709-60-1

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

Cat. No. B575247
CAS RN: 159709-60-1
M. Wt: 305.305
InChI Key: FTFROPCAURDZIY-UHFFFAOYSA-N
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Description

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, commonly referred to as EEMPS, is an organic compound with a unique structure of two nitrogen-containing five-membered rings with a sulfonamide group attached. It is a white solid that is soluble in water and ethanol. EEMPS has been studied for its potential applications in pharmaceuticals and biochemistry.

Scientific Research Applications

EEMPS has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields. In pharmaceuticals, EEMPS has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. EEMPS has also been studied as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In biochemistry, EEMPS has been studied for its potential as an inhibitor of the enzyme leukotriene A4 hydrolase (LTA4H), which is involved in the synthesis of leukotrienes. In addition, EEMPS has been studied for its potential applications in cancer research, as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.

Mechanism of Action

The mechanism of action of EEMPS is not fully understood. However, it is believed that EEMPS may act as a competitive inhibitor of AChE, COX-2, LTA4H, and 5-LOX, by binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions. In addition, EEMPS may act as an allosteric inhibitor of these enzymes, by binding to an allosteric site and altering the conformation of the enzyme, thus preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of EEMPS have not been extensively studied. However, it is believed that EEMPS may have anti-inflammatory and anti-cancer effects, as it has been shown to inhibit the enzymes involved in the synthesis of leukotrienes and prostaglandins, which are involved in inflammation and cancer. In addition, EEMPS may have neuroprotective effects, as it has been shown to inhibit the enzyme AChE, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

EEMPS has several advantages for lab experiments. It is a relatively stable compound, with a shelf life of up to two years. In addition, it is easily soluble in water and ethanol, making it easy to use in aqueous solutions. However, there are some limitations to using EEMPS in lab experiments. It is a relatively expensive compound, and it is not widely available. In addition, it is not well understood, and its mechanism of action is not fully understood.

Future Directions

Despite the lack of understanding of its mechanism of action, there are many potential future directions for research on EEMPS. One potential direction is to study its potential applications in cancer research, as an inhibitor of the enzyme 5-LOX, which is involved in the synthesis of leukotrienes. In addition, research could be conducted to study the potential anti-inflammatory and neuroprotective effects of EEMPS. Furthermore, research could be conducted to study the potential toxicity of EEMPS and to develop more efficient and cost-effective methods for its synthesis. Finally, research could be conducted to better understand the mechanism of action of EEMPS and to develop new and improved derivatives of EEMPS.

Synthesis Methods

EEMPS is synthesized by a three-step process involving the reaction of ethoxycarbonyl chloride with 1-methylpyrazole-5-sulfonamide in the presence of anhydrous sodium acetate, followed by the reaction of ethyl 4-ethoxycarbonylbenzoate with the product of the first step in the presence of sodium ethoxide, and finally the reaction of the product of the second step with sodium sulfite. The entire process is carried out in an inert atmosphere of nitrogen or argon to prevent oxidation of the product.

properties

IUPAC Name

ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFROPCAURDZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652295
Record name Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

CAS RN

159709-60-1
Record name Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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